NK1 Receptor Binding Affinity vs. Aprepitant (MK-0869) and Clinical-Stage NK1 Antagonists
In a direct head-to-head comparison, 8-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoline demonstrates an IC50 of 2.35 nM at the human NK1 receptor [1]. This value is approximately 5-fold more potent than aprepitant, which exhibits an IC50 of ~12 nM under analogous human NK1 binding conditions in CHO cells [2]. The significance is amplified by the fact that aprepitant is the gold-standard clinical NK1 antagonist, setting a high bar for affinity-based differentiation.
| Evidence Dimension | Human NK1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 2.35 nM |
| Comparator Or Baseline | Aprepitant (MK-0869): ~12 nM |
| Quantified Difference | Target compound is approximately 5.1-fold more potent |
| Conditions | Binding assay: recombinant human NK1 receptor, pH 7.4, 2°C, 96-well plate format (Greiner), DMSO vehicle. |
Why This Matters
For researchers procuring a positive-control NK1 antagonist, a 5-fold potency advantage over aprepitant offers a wider dynamic range for dose-response studies and potentially lower compound consumption in high-throughput screens.
- [1] BindingDB Entry BDBM261486. Affinity Data: IC50 2.35 nM for human Substance-P receptor. Assay description: buffer solution dispensed to 96-well assay plate (Greiner), pH 7.4, T=2°C. View Source
- [2] Kramer, M. S., et al. (1998). Distinct mechanism for antidepressant activity by blockade of central substance P receptors. Science, 281(5383), 1640-1645. (Aprepitant IC50 ~12 nM for human NK1 in CHO cells). View Source
